3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazole ring bearing a nitrophenyl group
Scientific Research Applications
3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: The ethylsulfonyl group is introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the benzamide moiety is formed by reacting the sulfonylated thiazole with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(4-nitrophenyl)thiazole
- 4-(pyridin-4-yl)thiazol-2-amine
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
Uniqueness
3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties such as increased solubility and reactivity. Additionally, the combination of the nitrophenyl and thiazole moieties provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
3-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-5-3-4-13(10-15)17(22)20-18-19-16(11-27-18)12-6-8-14(9-7-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXCEBVWROAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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